1H-2,10a-Ethanophenanthrene, kaur-16-en-15-one deriv.
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Overview
Description
(1R,9R)-2,6,8-tris(acetyloxy)-12-hydroxy-5,5,9-trimethyl-14-methylidene-15-oxotetracyclo[11210(1),(1)?0?,?]hexadecan-11-yl acetate is a complex organic compound characterized by its multiple functional groups, including acetyloxy, hydroxy, and methylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,9R)-2,6,8-tris(acetyloxy)-12-hydroxy-5,5,9-trimethyl-14-methylidene-15-oxotetracyclo[11.2.1.0(1),(1)?.0?,?]hexadecan-11-yl acetate typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the tetracyclic core: This step involves cyclization reactions that form the core structure of the compound.
Functional group modifications: Introduction of acetyloxy and hydroxy groups through esterification and hydroxylation reactions.
Final modifications: Addition of methylidene and other groups to achieve the final structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R,9R)-2,6,8-tris(acetyloxy)-12-hydroxy-5,5,9-trimethyl-14-methylidene-15-oxotetracyclo[11.2.1.0(1),(1)?.0?,?]hexadecan-11-yl acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify its functional groups, such as converting ketones to alcohols.
Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
(1R,9R)-2,6,8-tris(acetyloxy)-12-hydroxy-5,5,9-trimethyl-14-methylidene-15-oxotetracyclo[11.2.1.0(1),(1)?.0?,?]hexadecan-11-yl acetate has diverse applications in scientific research:
Chemistry: Used as a model compound to study complex organic reactions and mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism by which (1R,9R)-2,6,8-tris(acetyloxy)-12-hydroxy-5,5,9-trimethyl-14-methylidene-15-oxotetracyclo[11.2.1.0(1),(1)?.0?,?]hexadecan-11-yl acetate exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to or modifies.
Pathways: Biological pathways affected by the compound, such as signal transduction and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Caffeine: An alkaloid with a purine structure, known for its stimulant properties.
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Uniqueness
(1R,9R)-2,6,8-tris(acetyloxy)-12-hydroxy-5,5,9-trimethyl-14-methylidene-15-oxotetracyclo[11210(1),(1)?
Properties
Molecular Formula |
C28H38O10 |
---|---|
Molecular Weight |
534.6 g/mol |
IUPAC Name |
[(1R,9R)-6,8,11-triacetyloxy-12-hydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-2-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate |
InChI |
InChI=1S/C28H38O10/c1-12-17-11-28(25(12)34)21(37-15(4)31)9-18-26(6,7)19(35-13(2)29)10-20(36-14(3)30)27(18,8)24(28)23(22(17)33)38-16(5)32/h17-24,33H,1,9-11H2,2-8H3/t17?,18?,19?,20?,21?,22?,23?,24?,27-,28-/m0/s1 |
InChI Key |
UHAGZLPOLNCLEQ-RGAHKJMTSA-N |
Isomeric SMILES |
CC(=O)OC1CC2[C@@](C(CC(C2(C)C)OC(=O)C)OC(=O)C)(C3[C@]14CC(C(C3OC(=O)C)O)C(=C)C4=O)C |
Canonical SMILES |
CC(=O)OC1CC2C(C(CC(C2(C3C14CC(C(C3OC(=O)C)O)C(=C)C4=O)C)OC(=O)C)OC(=O)C)(C)C |
Origin of Product |
United States |
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